4-cyano-N-cyclohexylbenzamide
Overview
Description
4-Cyano-N-cyclohexylbenzamide is a chemical compound with the molecular formula C14H16N2O. It is a member of the benzamide family, characterized by the presence of a cyano group (-CN) and a cyclohexyl group attached to the benzamide core.
Preparation Methods
The synthesis of 4-cyano-N-cyclohexylbenzamide typically involves the condensation of 4-cyanobenzoic acid with cyclohexylamine. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high efficiency, and short reaction times.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
4-Cyano-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions, using reagents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzamide core can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include strong reducing agents like LiAlH4 for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific context .
Comparison with Similar Compounds
4-Cyano-N-cyclohexylbenzamide can be compared with other benzamide derivatives, such as:
4-Cyano-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclohexyl group.
4-Cyano-N-phenylbenzamide: Contains a phenyl group, leading to different chemical and physical properties.
N-Cyclohexylbenzamide: Lacks the cyano group, affecting its reactivity and applications.
Properties
IUPAC Name |
4-cyano-N-cyclohexylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJFRMGCAGJLAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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